molecular formula C17H11BrN2O3S B3484396 N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3484396
M. Wt: 403.3 g/mol
InChI Key: QHZCMCTUCUGEPS-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzodioxole moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent reactions to introduce the bromophenyl and benzodioxole groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S/c18-12-4-1-10(2-5-12)13-8-24-17(19-13)20-16(21)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZCMCTUCUGEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
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N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 3
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N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 5
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N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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